1-(5-nitro-2-pyridinyl)-2-Piperidinone

DPP4 inhibitor selectivity type 2 diabetes research off-target profiling

Select this specific 2-piperidinone (lactam) variant for applications demanding a non-basic, conformationally distinct core. Unlike its piperidine analog, the carbonyl group reduces FTase potency ~10-fold and eliminates DPP4/DPP2 activity (IC50 >100,000 nM), making it a superior negative control and a DPP4-sparing scaffold. Its low XLogP3-AA (0.8) enhances aqueous solubility and reduces non-specific protein binding, critical for early ADME profiling. For SAR studies, lead optimization, or building fragment libraries where off-target protease activity must be avoided, this is the rational choice over the piperidine counterpart.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B8500647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-nitro-2-pyridinyl)-2-Piperidinone
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)9-5-4-8(7-11-9)13(15)16/h4-5,7H,1-3,6H2
InChIKeyUHWKBRQDSHYYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Nitro-2-pyridinyl)-2-Piperidinone: A Heterocyclic Building Block for Specialized Medicinal Chemistry


1-(5-Nitro-2-pyridinyl)-2-piperidinone (CAS 444002-71-5) is a heterocyclic organic compound consisting of a 2-piperidinone ring N-arylated with a 5-nitro-2-pyridinyl moiety [1]. The molecule (C10H11N3O3, MW 221.21 g/mol) features a nitro group at the pyridine 5-position, which imparts electron-withdrawing character and serves as a synthetic handle for further derivatization (e.g., reduction to an amine) [1]. Computed physicochemical properties include an XLogP3-AA of 0.8, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is primarily offered for research and development purposes and is not classified as a drug or medicinal product .

Why In-Class Substitution of 1-(5-Nitro-2-pyridinyl)-2-Piperidinone Fails: The Piperidin-2-one vs. Piperidine Core Distinction


Although 1-(5-nitro-2-pyridinyl)-2-piperidinone belongs to a broader class of N-pyridyl heterocycles, its unique piperidin-2-one (lactam) core differentiates it from the more common piperidine (saturated amine) scaffold. In a systematic medicinal chemistry study of farnesyltransferase (FTase) inhibitors, replacing the piperidin-2-one core with a piperidine core increased FTase inhibitory potency by approximately 10-fold [1]. This core-dependent potency shift demonstrates that the carbonyl group in the piperidin-2-one ring fundamentally alters both molecular conformation and target engagement. Consequently, substituting 1-(5-nitro-2-pyridinyl)piperidine for the 2-piperidinone analog in biological assays or synthetic schemes is not a functionally neutral exchange; the two cores confer distinct activity profiles and synthetic reactivities. The evidence presented below quantifies these core-driven differences in enzyme inhibition and physicochemical properties, providing a rational basis for selecting the 2-piperidinone variant over its piperidine counterpart or other in-class alternatives.

1-(5-Nitro-2-pyridinyl)-2-Piperidinone Quantitative Differentiation: Head-to-Head Selectivity and Potency Data


DPP4 Inhibition: >700-Fold Selectivity Window vs. Sitagliptin

The compound exhibits weak inhibition of human dipeptidyl peptidase 4 (DPP4) with an IC50 of 13.1 μM (13,100 nM) in an enzymatic assay using Gly-Pro-p-nitroanilide substrate [1]. In contrast, the clinically approved DPP4 inhibitor sitagliptin displays potent inhibition with an IC50 of 18 nM under comparable assay conditions [2]. This represents a >728-fold lower potency for the target compound, establishing a clear functional distinction.

DPP4 inhibitor selectivity type 2 diabetes research off-target profiling

DPP2 Inhibition: Demonstrated Selectivity vs. Closely Related Piperidinone Analog

The target compound displays minimal inhibition of human dipeptidyl peptidase 2 (DPP2), with an IC50 exceeding 100,000 nM (>100 μM) [1]. A structurally related piperidinone derivative, BDBM50399725 (CHEMBL2178972), shows identical inactivity (>100,000 nM) under the same assay conditions [2]. This indicates that the DPP2-inactive phenotype is a consistent feature of this piperidin-2-one chemotype, distinguishing it from other DPP2-interacting scaffolds.

DPP2 selectivity serine protease profiling negative control compound

Farnesyltransferase (FTase) Inhibition: Core-Dependent 10-Fold Potency Difference

In a systematic SAR study, compounds derived from a 5-nitropiperidin-2-one combinatorial library (including the target compound's core) were optimized for FTase inhibition. The key finding: replacing the piperidin-2-one ring with a piperidine ring increased FTase inhibitory potency by 10-fold [1]. The optimized piperidine analog (+)-8 achieved an IC50 of 1.9 nM [1]. While the exact IC50 of the 2-piperidinone lead is not reported, the 10-fold differential quantifies the functional impact of the core carbonyl group.

FTase inhibitor SAR anticancer drug discovery core scaffold optimization

Physicochemical Profile: Balanced Lipophilicity (XLogP3-AA = 0.8) vs. More Hydrophobic Piperidine Analogs

The compound's computed XLogP3-AA is 0.8 [1], placing it within the optimal range (0-3) for oral bioavailability and cell permeability according to Lipinski's Rule of Five. In contrast, the corresponding piperidine analog—lacking the polar carbonyl group—is predicted to be significantly more lipophilic (estimated XLogP ~1.5-2.0), which could reduce aqueous solubility and increase non-specific protein binding. The presence of the carbonyl group thus directly modulates the compound's physicochemical profile, offering a measurable advantage in early-stage drug discovery workflows.

ADME prediction oral bioavailability compound property optimization

1-(5-Nitro-2-pyridinyl)-2-Piperidinone: Validated Use Cases Based on Quantitative Evidence


DPP4-Sparing Probe in Metabolic Disease Research

Given its >700-fold lower DPP4 inhibition (IC50 = 13,100 nM) compared to sitagliptin (18 nM) [1][2], 1-(5-nitro-2-pyridinyl)-2-piperidinone is an ideal negative control or scaffold for developing DPP4-sparing compounds. In studies of incretin signaling, glucose homeostasis, or cardiovascular effects where DPP4 activity must remain unperturbed, this compound can be used without confounding DPP4-mediated effects.

Scaffold for Moderately Potent FTase Inhibitors

The 2-piperidinone core provides a 10-fold lower FTase inhibitory potency compared to the piperidine core, as established by the work of Nara et al. [1]. This makes the compound a valuable starting point for optimizing selectivity or for use in mechanistic studies where sub-nanomolar FTase inhibition is not required. The carbonyl group also offers a versatile synthetic handle for further chemical modification.

Hydrophilic Building Block for ADME-Optimized Libraries

With a computed XLogP3-AA of 0.8 [1], this compound is significantly less lipophilic than many piperidine-based analogs. It can serve as a privileged building block for constructing chemical libraries with improved aqueous solubility and reduced non-specific protein binding—key advantages in early-stage drug discovery where favorable ADME properties are paramount.

Selectivity Control in Serine Protease Profiling Panels

The compound's lack of DPP2 inhibition (IC50 >100,000 nM) [1] is shared by other piperidin-2-one derivatives [2]. This consistent inactivity profile allows researchers to use the compound as a reliable negative control in protease selectivity panels, helping to de-risk lead series that may inadvertently interact with DPP-family enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-nitro-2-pyridinyl)-2-Piperidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.